2,6-Diisopropylaniline hydrochloride

Vue d'ensemble

Description

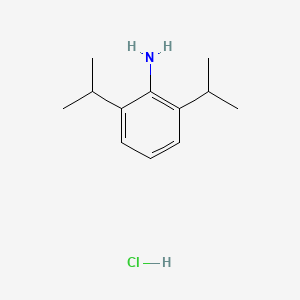

2,6-Diisopropylaniline hydrochloride is an organic compound with the molecular formula C12H19NCl. It is also known as 2,6-bis(propan-2-yl)aniline hydrochloride. This compound is characterized by its colorless to yellowish liquid form and is widely used as an intermediate in the production of various chemicals, including stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline hydrochloride can be synthesized through the reaction of 2,6-diisopropylaniline with hydrochloric acid. The reaction typically involves dissolving 2,6-diisopropylaniline in an appropriate solvent, such as ethanol or methanol, followed by the addition of hydrochloric acid. The mixture is then heated under reflux to ensure complete reaction and formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired purity level of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diisopropylaniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out in acidic or neutral media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reactions are usually conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of alkylated or halogenated derivatives.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

DIPA-HCl serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of antihypertensive drugs and other therapeutic agents due to its ability to participate in electrophilic aromatic substitution reactions. For instance, it can be transformed into triarylmethane derivatives, which are essential in medicinal chemistry .

Agricultural Chemicals

The compound is also a crucial precursor in the synthesis of agricultural chemicals such as herbicides and pesticides. Specifically, it is involved in the production of methamidophos, a pesticide used for controlling pests in crops. Its role as a key intermediate highlights its importance in agrochemical formulations .

Dye Manufacturing

DIPA-HCl is utilized in dye manufacturing processes. It acts as a coupling agent in the synthesis of azo dyes, which are widely used for coloring textiles and other materials. The compound's reactivity allows it to form stable dye structures that exhibit vibrant colors .

Case Study 1: Synthesis of Triarylmethane Dyes

A study demonstrated the use of 2,6-Diisopropylaniline hydrochloride in synthesizing triarylmethane dyes through a series of condensation reactions with aldehydes. The resulting dyes showed excellent color properties and stability under various conditions .

Case Study 2: Development of Antihypertensive Agents

Research has indicated that DIPA-HCl derivatives exhibit significant antihypertensive activity. A specific derivative synthesized from DIPA-HCl was tested for its efficacy in lowering blood pressure in animal models, showing promising results comparable to established antihypertensive medications .

Plastic Additives

DIPA-HCl is employed as an additive in plastics manufacturing to enhance physical properties such as strength and thermal stability. Its incorporation into polymer matrices improves the overall performance of plastic products .

Foam Agents

In the production of porous plastics, DIPA-HCl acts as a foam agent, contributing to the lightweight nature and structural integrity of foam materials used in various applications from packaging to insulation .

Mécanisme D'action

2,6-Diisopropylaniline hydrochloride is similar to other aniline derivatives, such as 2,4,6-trimethylaniline and 2,6-dimethylaniline. its unique structure, characterized by the presence of two isopropyl groups on the benzene ring, distinguishes it from these compounds. This structural difference influences its reactivity and applications, making it a valuable compound in various chemical processes.

Comparaison Avec Des Composés Similaires

2,4,6-Trimethylaniline

2,6-Dimethylaniline

2,6-Diethylaniline

Activité Biologique

2,6-Diisopropylaniline hydrochloride (CAS Number: 50522-40-2) is a derivative of diisopropylaniline, characterized by its unique molecular structure and properties. This compound has garnered attention in various fields, including organic chemistry, pharmacology, and toxicology. Understanding its biological activity is essential for its application in synthesis and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₉N·HCl

- Molecular Weight : 213.747 g/mol

- Purity : 96%

- SMILES Notation : CC(C)C1=C(C(=CC=C1)C(C)C)N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmacological Properties :

- CYP Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This suggests potential interactions with other drugs metabolized by these pathways, which may influence drug efficacy and toxicity .

- Toxicological Impact : Studies have shown that compounds similar to diisopropylaniline can exhibit toxic effects on aquatic life, indicating the need for careful handling and environmental considerations .

- Synthetic Applications :

- Case Studies :

Research Findings

The following table summarizes key findings from recent studies regarding the biological activity and applications of this compound:

Propriétés

IUPAC Name |

2,6-di(propan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;/h5-9H,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLSLIDLBHRORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457961 | |

| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50522-40-2 | |

| Record name | 2,6-Di(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.